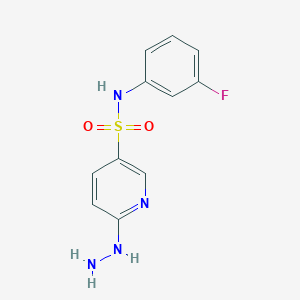

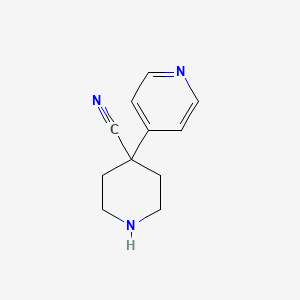

N-(3-Fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

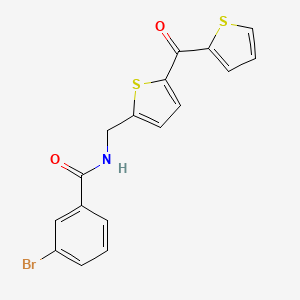

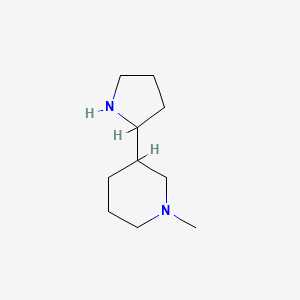

N-(3-Fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is a chemical compound that is part of a broader class of sulfonamide derivatives. These compounds are known for their inhibitory activity against various carbonic anhydrase (CA) isozymes, which are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have potential applications in medical chemistry, particularly for conditions where inhibition of specific CA isozymes is beneficial. The compound is structurally related to other sulfonamides that have been studied for their interactions with CA isozymes and their potential as therapeutic agents against various cancers and other diseases.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the transformation of aromatic or heterocyclic sulfonamides with free amino, imino, or hydrazino moieties into their corresponding derivatives. For example, N-morpholylthiocarbonylsulfenyl derivatives are synthesized by reacting sulfonamides with N-morpholyldithiocarbamate in the presence of oxidizing agents such as NaClO or iodine . While the specific synthesis of N-(3-Fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heterocyclic ring. The structure of these compounds can significantly influence their interaction with CA isozymes. For instance, the dihedral angle between pyridine rings in a related compound, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, is reported to be 46.85°, which affects the molecule's binding properties . The molecular structure, including the positioning of functional groups and the overall three-dimensional conformation, is crucial for the compound's inhibitory activity and specificity.

Chemical Reactions Analysis

Sulfonamide derivatives undergo various chemical reactions that modulate their inhibitory activity against CA isozymes. For example, the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides with 2,4,6-trimethylpyrylium perchlorate alters their inhibitory profile against different CA isoforms . These chemical modifications can be strategically employed to enhance the selectivity and potency of the inhibitors for specific CA isozymes, which is essential for their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, lipophilicity, and the ability to form hydrogen bonds, are critical factors that influence their biological activity. For instance, the presence of a fluorine atom can affect the compound's electronegativity and its ability to engage in hydrogen bonding, which is a key interaction in the binding of sulfonamides to CA isozymes . Additionally, the introduction of positively charged groups can render the sulfonamides membrane impermeant, making them suitable for targeting extracellular enzymes such as the tumor-associated CA IX and XII .

Scientific Research Applications

Oxidative Fluorination

- Oxidative Fluorination of N-arylsulfonamides : A study by Buckingham et al. (2015) reports the oxidative nucleophilic fluorination of N-arylsulfonamides, leading to the synthesis of 4-fluorophenyl sulfonamides. This methodology demonstrates good yields for various N-arylsulfonamides and is adaptable for radiofluorination (Buckingham et al., 2015).

Structural Analysis and Characterization

- Synthesis and Characterization of 3-Bromo-N-(3-Fluorophenyl)Benzenesulfonamide : Deng et al. (2021) synthesized and characterized 3-bromo-N-(3-fluorophenyl) benzenesulfonamide. The study included structural confirmation using FTIR, NMR, and X-ray diffraction, along with computational Density Functional Theory (DFT) calculations (Deng et al., 2021).

Drug-Tubulin Interactions

- Sulfonamide Drugs Binding to Tubulin : Banerjee et al. (2005) discovered that certain sulfonamide drugs, including diarylsulfonamides, bind to the colchicine site of tubulin, influencing drug-tubulin interactions and tubulin polymerization. This finding has implications for antimitotic properties (Banerjee et al., 2005).

Inhibition of Carbonic Anhydrases

- Inhibitors of Mycobacterial Carbonic Anhydrases : Güzel et al. (2009) evaluated a series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides as inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis, showing potential for developing antimycobacterial agents (Güzel et al., 2009).

Antiproliferative Agents

- Design and Synthesis of Antiproliferative Agents : Bashandy et al. (2014) synthesized novel compounds bearing the N,N-dimethylbenzenesulfonamide moiety. These compounds demonstrated significant antiproliferative activity against human breast cancer cell lines (Bashandy et al., 2014).

Cerebrovasodilatation and Anticonvulsant Activities

- Cerebrovasodilatation through Sulfonamide Inhibition : Barnish et al. (1981) described the anticonvulsant activities of sulfonamide compounds, highlighting one particular analogue for its potent activity and potential applications in cerebral blood flow enhancement (Barnish et al., 1981).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c12-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPCVRKMCQYJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)

![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)